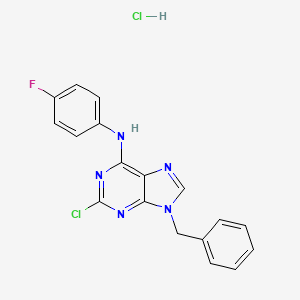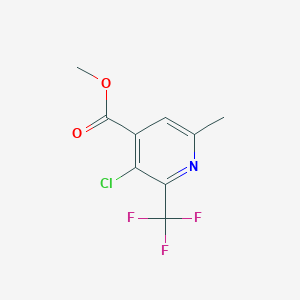
Methyl 3-chloro-6-methyl-2-(trifluoromethyl)isonicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-chloro-6-methyl-2-(trifluoromethyl)isonicotinate is a chemical compound with the molecular formula C9H7ClF3NO2 It is a derivative of isonicotinic acid, featuring a trifluoromethyl group, a chlorine atom, and a methyl group attached to the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-chloro-6-methyl-2-(trifluoromethyl)isonicotinate typically involves the following steps:
Starting Materials: The synthesis begins with isonicotinic acid as the core structure.
Methylation: The methyl group is introduced via methylation reactions, commonly using methyl iodide (CH3I) or dimethyl sulfate ((CH3O)2SO2).
Trifluoromethylation: The trifluoromethyl group is incorporated using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-chloro-6-methyl-2-(trifluoromethyl)isonicotinate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with amines can yield amine derivatives, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
Methyl 3-chloro-6-methyl-2-(trifluoromethyl)isonicotinate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of novel heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a precursor for drug development, especially in designing molecules with improved pharmacokinetic properties.
Industry: It finds applications in the production of agrochemicals, such as herbicides and insecticides, due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of Methyl 3-chloro-6-methyl-2-(trifluoromethyl)isonicotinate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can inhibit enzymes or receptors by binding to their active sites, leading to altered cellular functions. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-chloro-6-(trifluoromethyl)isonicotinate
- Methyl 2-chloro-3-(trifluoromethyl)isonicotinate
- 2-Chloro-6-methyl-3-(trifluoromethyl)pyridine
Uniqueness
Methyl 3-chloro-6-methyl-2-(trifluoromethyl)isonicotinate is unique due to the specific positioning of its functional groups, which imparts distinct chemical and physical properties. The combination of the trifluoromethyl group and the chlorine atom enhances its reactivity and stability, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C9H7ClF3NO2 |
|---|---|
Peso molecular |
253.60 g/mol |
Nombre IUPAC |
methyl 3-chloro-6-methyl-2-(trifluoromethyl)pyridine-4-carboxylate |
InChI |
InChI=1S/C9H7ClF3NO2/c1-4-3-5(8(15)16-2)6(10)7(14-4)9(11,12)13/h3H,1-2H3 |
Clave InChI |
KEYXFSIIMPDQHR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=N1)C(F)(F)F)Cl)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4'-[(5-Formyl-2,4-diphenyl-1H-imidazol-1-yl)methyl][1,1'-biphenyl]-2-carboxylic acid](/img/structure/B12930451.png)

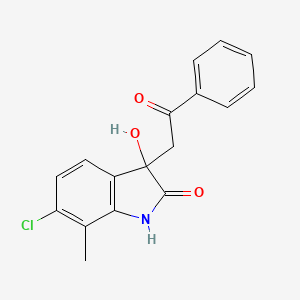
![1,10-bis(3,5-ditert-butylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12930459.png)
![Benzamide, 4-[[4-amino-6-(cyclohexylmethoxy)-2-pyrimidinyl]amino]-](/img/structure/B12930461.png)

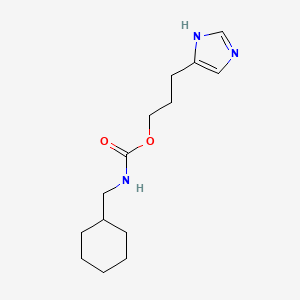
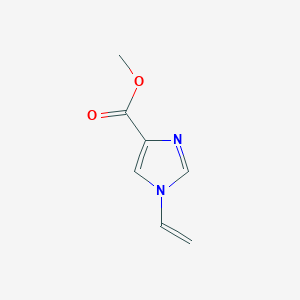
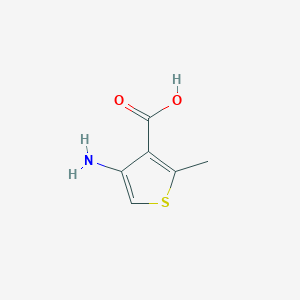
![3-(4-Methyl-1H-imidazol-1-yl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B12930505.png)
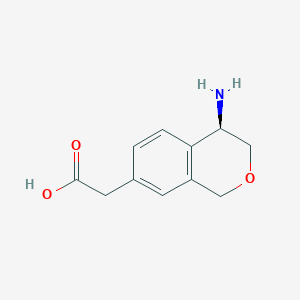
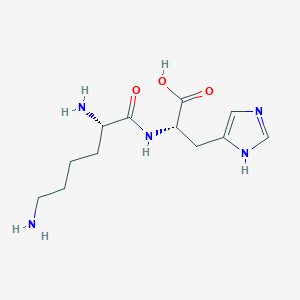
![2'-O-[(2-Nitrophenyl)methyl]adenosine 5'-(dihydrogen phosphate)](/img/structure/B12930524.png)
